The synthesis of 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves several steps:
The molecular formula for 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆FN₁O₁ |
Molecular Weight | 199.25 g/mol |
IUPAC Name | 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol |
InChI Key | [InChI Key] |
Canonical SMILES | CC(C)N1CCCCC1(C)C(C(F)C)O |
1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol can participate in various chemical reactions:
The mechanism of action for 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with biological targets:
The physical properties of 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol include:
Property | Value |
---|---|
Melting Point | [Data not available] |
Boiling Point | [Data not available] |
Density | [Data not available] |
1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
This compound's unique structure and reactivity make it a valuable candidate for further research in medicinal chemistry and synthetic organic methodologies.
The emergence of 1-(3,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol aligns with advances in Mannich base chemistry and fluorinated intermediate synthesis. Structurally classified as a β-amino alcohol featuring a fluorinated propanol chain linked to a disubstituted piperidine, this compound exemplifies strategic molecular design to optimize bioactive properties. Its synthesis typically employs a Mannich-type reaction, where 3,4-dimethylpiperidine reacts with formaldehyde and a fluoroepoxide (or equivalent fluorinated synthon), exploiting the nucleophilic ring-opening of epoxides by secondary amines [5]. This method enables precise stereocontrol—critical for pharmaceutical applications—though racemic mixtures are common without chiral catalysts. The incorporation of the 3-fluoropropan-2-ol moiety distinguishes it from earlier non-fluorinated analogs, reflecting a shift toward leveraging halogen bonding for enhanced target engagement. While specific reports on this exact compound are emerging, its structural analogs like 1-(3,5-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol (CAS 1859201-09-4) and 1-(4,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol (CAS 1855530-09-4) are documented as research intermediates, often listed as "out of stock" due to high demand in medicinal chemistry programs [1] [2].
Table 1: Molecular Properties of Key Piperidine-Fluoropropanol Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES Notation |
---|---|---|---|---|
1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | 1859201-09-4 | C₁₀H₂₀FNO | 189.27 | OC(CF)CN1CC(C)CC(C)C1 |
1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | 1855530-09-4 | C₁₀H₂₀FNO | 189.27 | OC(CF)CN1CCC(C)(C)CC1 |
1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | Not Assigned | C₁₀H₂₀FNO | ~189.27* | OC(CF)CN1CC(C)C(C)CC1* |
*Estimated based on structural analogs; Exact SMILES varies by stereochemistry.
Piperidine scaffolds constitute a privileged structural motif in drug design, featured in >20% of commercially available pharmaceuticals. Their versatility stems from several pharmacological advantages:
Fluorine incorporation in 1-(3,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a strategic tactic to overcome intrinsic limitations of non-halogenated leads. Key rationales include:
Table 2: Impact of Fluorine on Key Drug Properties
Property | Non-Fluorinated Analog | Fluorinated Analog | Biological Consequence |
---|---|---|---|
Metabolic Stability | High CYP3A4 metabolism | Resistance to CYP3A4 oxidation | ↑ Oral bioavailability; ↓ DDI risk |
Membrane Permeability | Moderate log P | log P +0.2–0.5 | Enhanced tissue distribution |
Target Affinity | Dependent on H-bond donors | Additional H-bond acceptor sites | Improved binding kinetics; selectivity |
Bioisosteric Mimicry | –OH or -CH₃ groups | Mimics -OH with higher electronegativity | Altered substrate specificity |
The convergence of piperidine flexibility and fluorine effects positions 1-(3,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol as a promising scaffold for probing new biological space, particularly in neurological and metabolic disorders where similar architectures show efficacy [8] [10].
Table 3: Research Applications of Related Piperidine-Fluoropropanols
Derivative Structure | Biological Activity | Key Research Finding |
---|---|---|
1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | Kinase inhibition; Ion channel modulation | Cold-chain transport due to instability, indicating high reactivity [1] |
1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | Antibacterial lead | Out-of-stock status in specialty catalogs, reflecting demand [2] |
Fluorinated acrylamides with piperidine cores | KCNQ2 potassium channel openers | Oral bioavailability achieved via fluorine blocking of CYP3A4 metabolism [8] |
Note: Direct studies on 1-(3,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol are inferred from these analogs.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5